![molecular formula C10H8Cl2O2 B14001531 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone CAS No. 1905-26-6](/img/structure/B14001531.png)
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a phenyl ring. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone typically involves the reaction of 4-chloroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
4-chloroacetophenone+chloroacetyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes it useful as a biochemical tool for studying enzyme function and as a potential therapeutic agent.
Comparación Con Compuestos Similares
2-Chloro-1-(4-morpholinyl)ethanone: Similar structure but with a morpholine ring instead of a phenyl ring.
4-Methoxy-2-chloroacetophenone: Contains a methoxy group instead of a chloroacetyl group.
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone): Contains a piperazine ring and two chloroacetyl groups.
Uniqueness: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is unique due to its specific combination of a chloroacetyl group and a phenyl ring, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
1905-26-6 |
|---|---|
Fórmula molecular |
C10H8Cl2O2 |
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
2-chloro-1-[4-(2-chloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H,5-6H2 |
Clave InChI |
VBFMNIIECWURAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
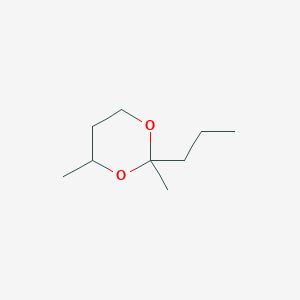
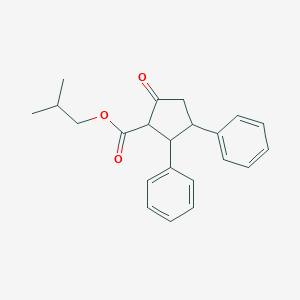
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
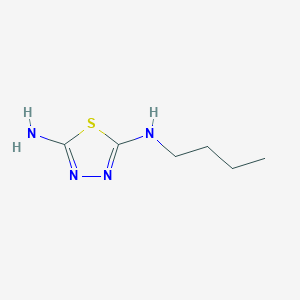

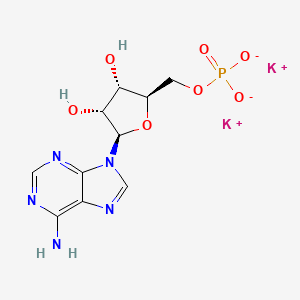
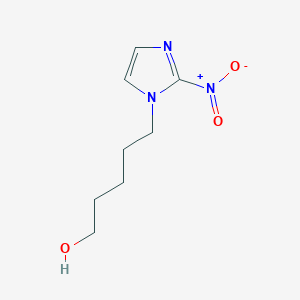
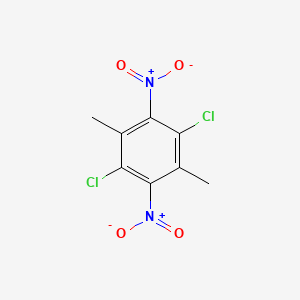
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
